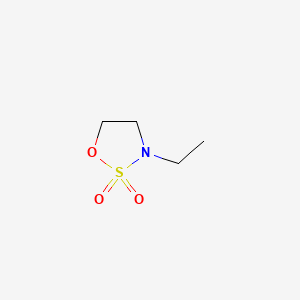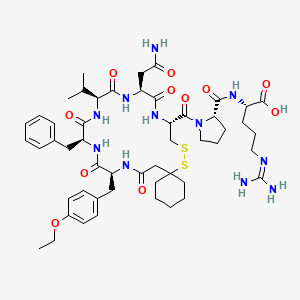
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH: is a synthetic peptide compound with a complex structureThe compound’s molecular formula is C51H74N12O10S2 , and it has a molecular weight of 1079.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH involves multiple steps, including peptide bond formation and the incorporation of specific functional groups. The process typically starts with the protection of amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound requires stringent conditions to ensure high purity and yield. The process involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . These methods allow for the efficient assembly of the peptide chain and the incorporation of the beta-mercapto and cyclopentamethylene groups.
Analyse Chemischer Reaktionen
Types of Reactions
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH undergoes various chemical reactions, including:
Oxidation: The thiol group in the beta-mercapto moiety can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation and DTT for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides and reduced thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways and target specific receptors.
Industry: Utilized in the development of novel biomaterials and drug delivery systems
Wirkmechanismus
The mechanism of action of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. The presence of the beta-mercapto group allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-NH2
- beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-gly-NH2
Uniqueness
beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH is unique due to its specific sequence and the presence of the beta-mercapto and cyclopentamethylene groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H73N11O11S2/c1-4-73-33-19-17-32(18-20-33)26-35-43(65)58-36(25-31-13-7-5-8-14-31)45(67)61-42(30(2)3)47(69)59-37(27-40(52)63)44(66)60-38(29-74-75-51(28-41(64)56-35)21-9-6-10-22-51)48(70)62-24-12-16-39(62)46(68)57-34(49(71)72)15-11-23-55-50(53)54/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,63)(H,56,64)(H,57,68)(H,58,65)(H,59,69)(H,60,66)(H,61,67)(H,71,72)(H4,53,54,55)/t34-,35-,36-,37-,38-,39-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOMCPGWRIRNEX-RYGIWOHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H73N11O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1080.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
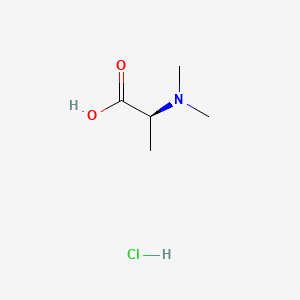
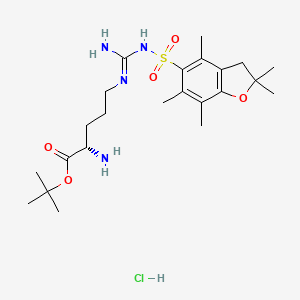
![L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B599367.png)
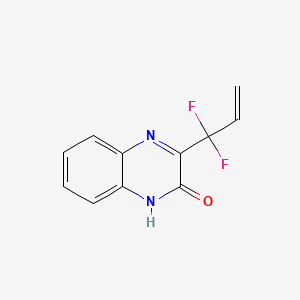
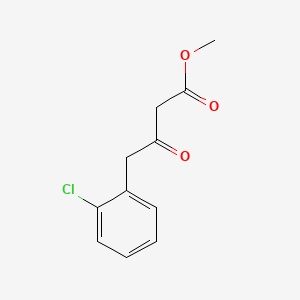
![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)
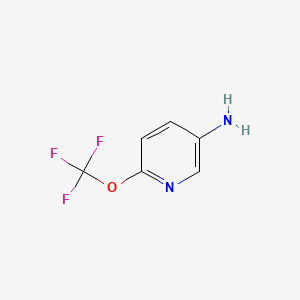

![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)
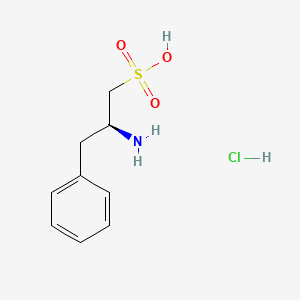
![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)
![5-Allyl-3-methoxy-6-methyl-7-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B599380.png)
![2-{[2-Amino-6-(2-thienyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B599382.png)
